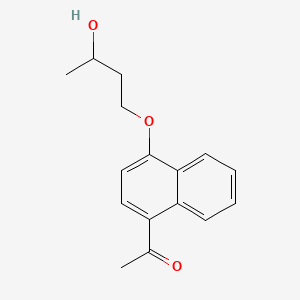
3-Butanol, 1-(4-acetyl-1-naphthyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- is an organic compound with the molecular formula C16H18O3 It is a derivative of butanol, featuring a naphthyl group substituted with an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanol, 1-(4-acetyl-1-naphthyloxy)- typically involves the reaction of 4-acetyl-1-naphthol with 3-bromobutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide
Major Products Formed
Oxidation: Formation of 3-butanone, 1-(4-acetyl-1-naphthyloxy)-.
Reduction: Formation of 3-butanol, 1-(4-hydroxy-1-naphthyloxy)-.
Substitution: Formation of 3-bromobutane, 1-(4-acetyl-1-naphthyloxy)-.
Aplicaciones Científicas De Investigación
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butanol, 1-(4-acetyl-1-naphthyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The naphthyl group can interact with hydrophobic pockets in proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butanol, 1-(4-hydroxy-1-naphthyloxy)-
- 3-Butanol, 1-(4-methyl-1-naphthyloxy)-
- 3-Butanol, 1-(4-ethoxy-1-naphthyloxy)-
Uniqueness
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- is unique due to the presence of both an acetyl group and a naphthyl group, which confer distinct chemical and biological properties. The acetyl group can undergo various chemical modifications, while the naphthyl group provides a rigid aromatic structure that can interact with biological targets in specific ways .
Propiedades
Número CAS |
73622-72-7 |
|---|---|
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
1-[4-(3-hydroxybutoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C16H18O3/c1-11(17)9-10-19-16-8-7-13(12(2)18)14-5-3-4-6-15(14)16/h3-8,11,17H,9-10H2,1-2H3 |
Clave InChI |
ALDOODCGTDEHDY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC1=CC=C(C2=CC=CC=C21)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




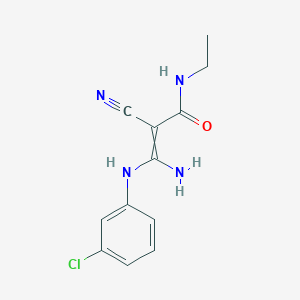
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
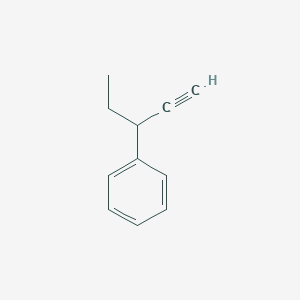
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
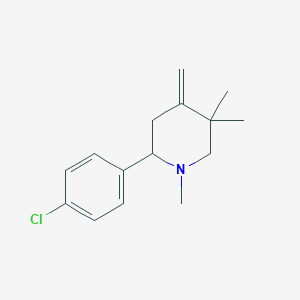
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
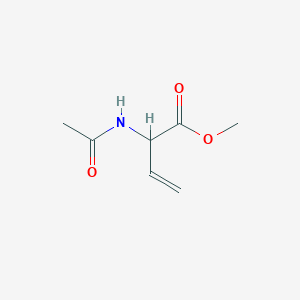
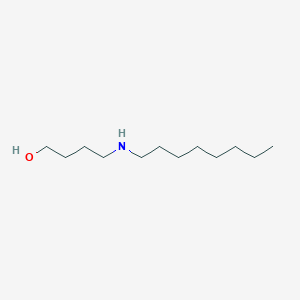

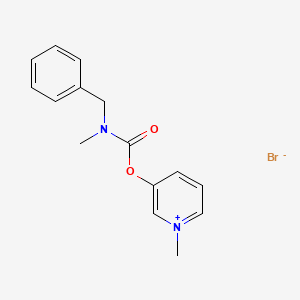

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
